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molecular formula C11H14O5 B1623514 Ethene;ethyl prop-2-enoate;furan-2,5-dione CAS No. 41171-14-6

Ethene;ethyl prop-2-enoate;furan-2,5-dione

Cat. No. B1623514
M. Wt: 226.23 g/mol
InChI Key: GURLTLRQWSAAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04404299

Procedure details

A cylindrical autoclave reactor comprised three zones, each having a volume of 1 liter, and was equipped with a blade stirrer. The zones were separated by valve-screens. Fresh ethlene, compressed by a first compressor, fed the first zone. The second zone was fed with a homogeneous mixture of ethylene, maleic anhydride (MA), and ethyl acrylate (EA). Finally, a solution of tert-butyl 2-ethyl-perhexanoate in a hydrocarbon cut was injected into the third zone. The latter therefore constituted the only reaction zone because it brought the three comonomers into contact with a free-radical initiator. Table I below shows, on the one hand, the proportions by weight of maleic anhydride and ethyl acrylate in the reaction zone, relative to the ethylene, and, on the other hand, the temperature in the zone. The reactor was kept under a pressure of 1,600 bars. An expansion valve, which makes it possible to lower the pressure to 300 bars, was located at the bottom of the third zone of the reactor. After having passed through the expansion valve, the mixture of the molten polymer on the one hand and the gaseous monomers on the other hand passed into a separating hopper. While the polymer was collected at the bottom of the hopper, the monomers, after passage through a degreasing hopper, were led into a second compressor. Furthermore, a solution of maleic anhydride in ethyl acrylate was pumped in under pressure and led into the inlet of a Venturi-type homogenizer, where it was mixed with the stream of the recycled monomers coming from the second compressor. At the outlet of this Venturi device, the mixture of the three monomers was led into a sprial homogenizer and then transferred to the second zone of the reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10].C=C>>[CH2:1]=[CH2:2].[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A cylindrical autoclave reactor comprised
CUSTOM
Type
CUSTOM
Details
three zones, each having a volume of 1 liter, and was equipped with a blade stirrer
CUSTOM
Type
CUSTOM
Details
The zones were separated by valve-screens
ADDITION
Type
ADDITION
Details
The second zone was fed with a homogeneous mixture of ethylene, maleic anhydride (MA), and ethyl acrylate (EA)
CUSTOM
Type
CUSTOM
Details
the only reaction zone because it
CUSTOM
Type
CUSTOM
Details
An expansion valve, which makes
ADDITION
Type
ADDITION
Details
the mixture of the molten polymer on the one hand
CUSTOM
Type
CUSTOM
Details
While the polymer was collected at the bottom of the hopper
ADDITION
Type
ADDITION
Details
was mixed with the stream of the recycled monomers
ADDITION
Type
ADDITION
Details
At the outlet of this Venturi device, the mixture of the three monomers

Outcomes

Product
Name
Type
Smiles
C=C.C(C=C)(=O)OCC.C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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